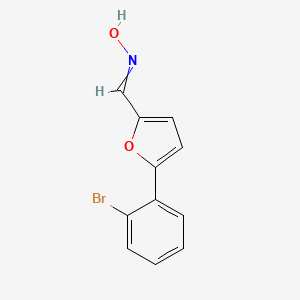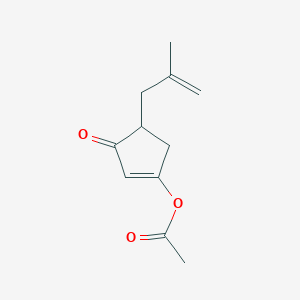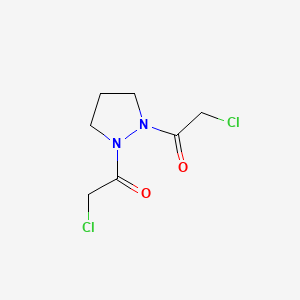
N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine is a complex organic compound that features a carbazole moiety linked to a methanimine group, which is further substituted with two ethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine typically involves the condensation of 9H-carbazole with a suitable aldehyde or ketone, followed by the introduction of ethoxyphenyl groups. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The ethoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated carbazole or ethoxyphenyl groups.
Substitution: Substituted derivatives with new functional groups replacing the ethoxyphenyl groups.
Aplicaciones Científicas De Investigación
N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The carbazole moiety may interact with DNA or proteins, leading to changes in cellular function. The ethoxyphenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(9H-Carbazol-9-YL)-N’-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide
- N’-[(E)-1-(4-ethoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
Uniqueness
N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine is unique due to its specific structural arrangement, which combines the carbazole moiety with two ethoxyphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
89568-91-2 |
|---|---|
Fórmula molecular |
C29H26N2O2 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
N-carbazol-9-yl-1,1-bis(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C29H26N2O2/c1-3-32-23-17-13-21(14-18-23)29(22-15-19-24(20-16-22)33-4-2)30-31-27-11-7-5-9-25(27)26-10-6-8-12-28(26)31/h5-20H,3-4H2,1-2H3 |
Clave InChI |
VYGUFHRPNGXUBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=NN2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14393602.png)
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)
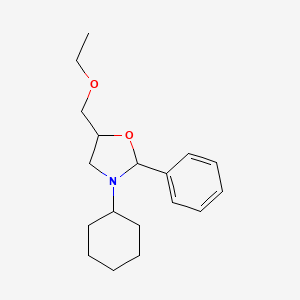
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)

![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)
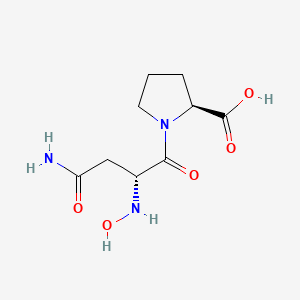

![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)
